molecular formula C20H13FN4O4 B2727976 N-(2-cyano-4-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941988-91-6

N-(2-cyano-4-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2727976
CAS No.: 941988-91-6
M. Wt: 392.346
InChI Key: CTBTWUAWWKLEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyano-4-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13FN4O4 and its molecular weight is 392.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

One study focused on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to the synthesis of methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates among other compounds. This research highlights the versatility of reactions involving cyano and nitrophenyl groups, which are key components of the compound . The molecular structure of one product was confirmed via X-ray diffraction, underscoring the importance of structural analysis in chemical synthesis (O'callaghan et al., 1999).

Crystal Structure Analysis

Another study detailed the synthesis and crystal structure of carboxamides derived from diflunisal, showcasing the use of X-ray diffraction to elucidate the structure of complex organic compounds. This research, while not directly related to the exact compound of interest, demonstrates the methodologies applicable for understanding the structural aspects of similar nitrophenyl and fluorobenzyl-containing compounds (Zhong et al., 2010).

Biological Activity and Pharmacological Potential

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed potent and selective inhibitors of the Met kinase superfamily. This study illustrates the potential biological and pharmacological activities of compounds with structural similarities to "N-(2-cyano-4-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide". The discovery of a specific compound (BMS-777607) that demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model highlights the relevance of such compounds in therapeutic applications (Schroeder et al., 2009).

Advanced Material Applications

Compounds with similar structural features have been investigated for their potential in material science, particularly in the synthesis of aromatic polyamides and polyimides. These materials, derived from components like the 4-fluorobenzyl and nitrophenyl groups, exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Yang et al., 1994).

Properties

IUPAC Name

N-(2-cyano-4-nitrophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O4/c21-15-5-3-13(4-6-15)12-24-9-1-2-17(20(24)27)19(26)23-18-8-7-16(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBTWUAWWKLEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.